3-[(4-Nitrobenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
Description
Properties
IUPAC Name |
3-[(4-nitrophenyl)methylsulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3O2S/c25-24(26,27)17-5-3-4-16(12-17)22-20-7-2-1-6-19(20)21(13-28)23(29-22)33-14-15-8-10-18(11-9-15)30(31)32/h3-5,8-12H,1-2,6-7,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVVOGLBWZCASN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N=C2C3=CC(=CC=C3)C(F)(F)F)SCC4=CC=C(C=C4)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-Nitrobenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with a thiol group.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a trifluoromethylphenyl boronic acid with a halogenated isoquinoline derivative in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Chemical Reactions Analysis
3-[(4-Nitrobenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like hydrogen gas.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Nitrobenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile involves its interaction with specific molecular targets. The nitrobenzyl group may undergo bioreduction to form reactive intermediates that can interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The isoquinoline core may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous tetrahydroisoquinolinecarbonitriles and related derivatives. Key differences in substituents, molecular properties, and inferred bioactivities are highlighted.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Insights from Comparative Analysis
Substituent Effects on Bioactivity: The nitro group in the target compound distinguishes it from analogs with halogens (e.g., fluorine in ) or alkyl groups (e.g., tert-butyl in ). Nitro’s electron-withdrawing nature may enhance binding to enzymes requiring electrophilic regions, such as nitroreductases or cytochrome P450 isoforms .
Structural Similarity and Clustering: Using Tanimoto or Dice similarity metrics (e.g., MACCS fingerprints), the target compound would show higher similarity to CF₃-containing analogs (e.g., ) than to tert-butyl or benzylamino derivatives . This aligns with , where structurally similar compounds cluster by bioactivity .
Solubility and Physicochemical Properties :
- The nitro group likely reduces lipophilicity compared to tert-butyl (clogP ~4.5 vs. ~5.2 estimated via QSPR models ). This could improve aqueous solubility but limit blood-brain barrier penetration.
- Pyrrolidine-containing derivatives (e.g., ) may exhibit better solubility in polar solvents due to basic nitrogen .
Synthetic Accessibility :
- The target compound’s nitro and sulfanyl groups may require multi-step synthesis, similar to B7A’s CF₃-functionalized benzene dicarbonitrile . In contrast, alkyl-substituted derivatives (e.g., ) could be synthesized via simpler alkylation routes.
Biological Activity
3-[(4-Nitrobenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a complex organic compound with a molecular formula of C24H18F3N3O2S and a molecular weight of approximately 469.48 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound features several notable structural elements:
- Isoquinoline Core : A bicyclic structure that is often associated with various biological activities.
- Nitrobenzyl Group : This group may enhance the compound's reactivity and biological interactions.
- Trifluoromethyl Group : Known for increasing lipophilicity, which may improve membrane permeability.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, influencing various biochemical pathways.
- Interaction with Enzymes and Receptors : The isoquinoline structure may allow for specific binding to enzymes or receptors, potentially modulating their activity.
- Membrane Interaction : The trifluoromethyl group enhances lipophilicity, facilitating interaction with lipid membranes and proteins.
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. The presence of the nitro group is particularly significant in enhancing these effects.
Anticancer Potential
Research suggests that isoquinoline derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The specific interactions of this compound with cancer-related targets are an area of ongoing investigation.
Case Studies
- Antimicrobial Studies : A study conducted on similar nitro-substituted compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may share similar properties.
- Anticancer Research : In vitro studies have shown that isoquinoline derivatives can inhibit the proliferation of various cancer cell lines. Further research is needed to elucidate the specific pathways involved.
Comparative Analysis
A comparison with structurally related compounds reveals the following:
| Compound Name | Key Structural Features | Biological Activity |
|---|---|---|
| 3-[(4-Nitrobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile | Lacks trifluoromethyl group | Moderate antimicrobial |
| 3-[(4-Nitrobenzyl)sulfanyl]-1-[3-(methyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile | Contains methyl instead of trifluoromethyl | Reduced lipophilicity |
The presence of the trifluoromethyl group in this compound significantly enhances its lipophilicity and potential biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
